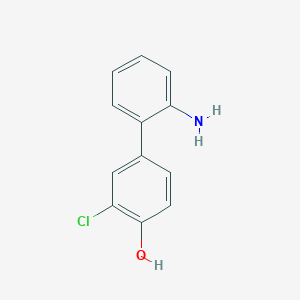

4-(2-Aminophenyl)-2-chlorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

4-(2-aminophenyl)-2-chlorophenol |

InChI |

InChI=1S/C12H10ClNO/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,15H,14H2 |

InChI Key |

MCBMIAWPPCRCLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Aminochlorophenol Scaffolds

Oxidative Coupling Reactions

The electron-rich nature of the aminophenol moiety makes it susceptible to oxidation, leading to the formation of highly colored, coupled products. This reactivity is harnessed in analytical chemistry and has been the subject of mechanistic investigations.

The oxidative coupling of aminophenol and chlorophenol derivatives serves as the basis for various colorimetric analytical methods. The oxidation process generates reactive intermediates that couple to form larger, conjugated systems known as chromophores, which absorb light in the visible spectrum.

A notable example is the oxidative degradation of 2-aminophenol (B121084) by an oxidant like hexacyanoferrate(III) in an alkaline medium. This reaction produces a stable, colored coupling product identified as 2-aminophenoxazin-3-one. scielo.org.mx The formation of this chromophore can be monitored using UV-Vis spectroscopy to determine the reaction kinetics. scielo.org.mx Similarly, the oxidative coupling of anilines with o-aminophenols, induced by sodium periodate, is a rapid and efficient reaction that yields colored products. nih.gov This reaction has been adapted for bioconjugation, demonstrating its utility in attaching molecules to proteins. nih.gov

The general principle involves the oxidation of the phenol (B47542) or aniline (B41778) to a reactive species, which then couples with another molecule to form a dimeric or polymeric dye. For instance, 4-aminoantipyrine (B1666024) is a common coupling agent used in the colorimetric analysis of phenols, where an enzymatic or chemical oxidant facilitates the reaction to produce a stable dye. researchgate.net

The mechanisms of oxidative coupling reactions involving phenol and aniline derivatives are complex and can proceed through several pathways, often involving radical intermediates. researchgate.net Computational studies using density functional theory (DFT) on the peroxidase-catalyzed dimerization of chlorophenols have explored four potential pathways: radical-anion, radical-cation, radical-radical (singlet state), and radical-radical (triplet state) coupling. umsl.edu The results suggest that radical-cation and radical-radical (singlet) coupling are the most energetically favorable pathways. umsl.edu

In these processes, the initial step is typically the one-electron oxidation of the phenol or aniline substrate to form a radical species. researchgate.net For example, metal-catalyzed reactions, such as those using iron(III) catalysts, are believed to proceed via the formation of a phenoxyl radical ligated to the metal center. nih.gov This radical can then couple with another radical (radical-radical coupling) or with a neutral nucleophilic molecule (radical-nucleophile coupling). researchgate.netnih.gov The specific pathway and the final product structure are influenced by factors such as the substrate, the oxidant used, and the reaction conditions. umsl.edunih.gov

Condensation Reactions for Schiff Base Synthesis

The primary amino group on the aminophenol scaffold readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines or azomethines. jetir.orgnih.gov These reactions are typically acid-catalyzed and involve the formation of a C=N double bond. nih.govscience.gov Schiff bases derived from aminophenols are versatile ligands in coordination chemistry and are investigated for their unique structural properties. jetir.orgnih.govrsc.org

Schiff bases derived from ortho-hydroxyaryl aldehydes or amines, such as 4-(2-Aminophenyl)-2-chlorophenol, can exist in different tautomeric forms due to intramolecular proton transfer. The two most common forms are the enol-imine and the keto-amine (or phenol-imine and quinone-amine) tautomers. researchgate.netnih.gov

Enol-imine form: The proton resides on the phenolic oxygen, and the molecule contains a C=N imine bond and an O-H group. nih.govnih.gov

Keto-amine form: The proton transfers from the phenolic oxygen to the imine nitrogen, resulting in a keto-enamine structure with a C-N single bond and a C=O quinone-like group. nih.govresearchgate.net

The equilibrium between these forms is influenced by factors like the solvent, temperature, and the electronic nature of substituents on the aromatic rings. nih.gov Crystallographic studies have shown that some Schiff bases exist in the enol-imine form, stabilized by an O-H···N intramolecular hydrogen bond, while others adopt a zwitterionic keto-amine (or imine) form resulting from a complete proton transfer (O⁻···H-N⁺). nih.gov Theoretical studies on various Schiff bases have confirmed that the keto-amine (also referred to as amine-one) tautomer is often the most thermodynamically stable form. researchgate.netnih.gov

| Tautomeric Form | Key Structural Features | Stabilizing Interaction | Reference |

|---|---|---|---|

| Enol-imine (Phenol-imine) | Phenolic -OH group, C=N double bond | Intramolecular O-H···N hydrogen bond | researchgate.netnih.govnih.gov |

| Keto-amine (Quinone-amine) | Quinone-like C=O group, N-H single bond | Intramolecular N-H···O hydrogen bond | researchgate.netnih.govnih.gov |

| Zwitterionic Keto-imine | Phenolate O⁻, Protonated imine N⁺-H | Intramolecular O⁻···H-N⁺ ionic interaction | nih.gov |

The structure, stability, and reactivity of Schiff bases derived from aminophenols are significantly governed by intramolecular interactions, particularly hydrogen bonding. nih.gov In ortho-hydroxyaryl Schiff bases, a strong intramolecular hydrogen bond (O–H···N) forms between the phenolic hydroxyl group and the nitrogen atom of the azomethine group. nih.gov

This interaction is crucial for:

Structural Stabilization: It creates a stable six-membered pseudo-ring, which planarizes a portion of the molecule. mdpi.com

Facilitating Tautomerism: The hydrogen bond serves as the pathway for the proton transfer that interconverts the enol-imine and keto-amine forms. nih.gov

Modulating Physicochemical Properties: The strength of the hydrogen bond, which can be influenced by substituents and solvent polarity, affects the compound's color (solvatochromism), fluorescence, and thermal stability. nih.gov

The electronic structure and the nature of these non-covalent interactions can be investigated using computational methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions. nih.govmdpi.com

Degradation and Mineralization Pathways

Chlorinated aminophenols are environmental pollutants, and their degradation by microorganisms is a key process for their removal from soil and water. The degradation pathways typically involve initial enzymatic attacks that modify the functional groups, followed by aromatic ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic ions. researchgate.netslideshare.net

For 4-chloro-2-aminophenol, a novel degradation pathway has been identified in Burkholderia sp. RKJ 800. nih.gov The process is initiated by a deaminase enzyme that removes the amino group to form 4-chlorocatechol (B124253) . nih.gov This intermediate is then subjected to ortho-cleavage by a dioxygenase enzyme, yielding 3-chloro-cis,cis-muconate . nih.gov Subsequent steps in the pathway lead to the complete breakdown of the carbon skeleton. nih.gov

Bacterial degradation of related compounds follows similar principles:

2-Chlorophenol: Can be degraded via 3-chlorocatechol, which then undergoes either modified ortho-cleavage or meta-cleavage. researchgate.net

4-Chlorophenol (B41353): Can be metabolized through a hydroquinone (B1673460) pathway or via 4-chlorocatechol, which is then cleaved. researchgate.net

4-Aminophenol (B1666318): Can be converted to 1,2,4-trihydroxybenzene by hydroxylation, or to p-benzoquinone with the release of ammonia, before ring cleavage occurs. researchgate.netnih.gov

These pathways demonstrate that microorganisms have evolved specific enzymatic machinery to deaminate, dehalogenate, and hydroxylate these xenobiotic compounds, funneling them into central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization. researchgate.netarizona.edu

| Initial Compound | Key Intermediate(s) | Key Enzymatic Step | Reference |

|---|---|---|---|

| 4-Chloro-2-aminophenol | 4-Chlorocatechol, 3-Chloro-cis,cis-muconate | Deamination, Dioxygenation (Ortho-cleavage) | nih.gov |

| 2-Chlorophenol | 3-Chlorocatechol | Hydroxylation | researchgate.net |

| 4-Chlorophenol | 4-Chlorocatechol, Hydroquinone | Hydroxylation | researchgate.net |

| 4-Aminophenol | p-Benzoquinone, 1,2,4-Trihydroxybenzene | Oxidation/Deamination, Dihydroxylation | researchgate.netnih.gov |

Catalytic Mineralization of Chlorophenols (e.g., Fenton-like reactions)

The complete degradation, or mineralization, of chlorophenols to benign substances like water, carbon dioxide, and mineral acids is a critical goal for environmental remediation. Fenton and Fenton-like reactions are prominent advanced oxidation processes (AOPs) employed for this purpose. These reactions rely on the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide (H₂O₂), catalyzed by metal ions, typically iron (Fe²⁺/Fe³⁺).

The fundamental Fenton reaction proceeds as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring of chlorophenols, leading to its cleavage and eventual mineralization.

Heterogeneous Fenton-like catalysts, where the metal catalyst is supported on a solid matrix, are of particular interest as they can be more easily recovered and reused than homogeneous catalysts. whiterose.ac.uk Studies have explored various supported metal catalysts, including iron oxides on titania (FeOₓ/TiO₂) and copper ferrite (B1171679) (CuFe₂O₄). whiterose.ac.uk However, there is ongoing debate about whether the reaction is truly heterogeneous or proceeds via metal ions that have leached into the solution. whiterose.ac.uk

Research on the mineralization of chlorophenols using Fenton-like systems has demonstrated their effectiveness. For instance, a novel heterogeneous Fenton-like system using Mg/Fe bimetallic particles has been shown to efficiently degrade 4-chlorophenol by converting dissolved oxygen into H₂O₂ and hydroxyl radicals. nih.gov In one study, this system achieved 100% degradation of 4-chlorophenol and 91.8% removal of total organic carbon (TOC) within 60 minutes under optimal conditions. nih.gov The primary reactive species were identified as hydroxyl radicals, particularly those bound to the catalyst surface. nih.gov

Furthermore, iron-reducing compounds (IRCs) isolated from endophytic fungi have been shown to mediate Fenton-like degradation of various chlorophenols. mdpi.com These fungal chelates were found to be more efficient than synthetic chelators in promoting the hydroxylation and degradation of chlorophenols. mdpi.com

The table below summarizes the efficiency of different Fenton-like systems in degrading 4-chlorophenol.

| Catalyst System | Initial 4-CP Conc. (mg/L) | Reaction Time (min) | Degradation Efficiency (%) | TOC Removal (%) | Reference |

| Mg/Fe-O₂ | 50 | 60 | 100 | 91.8 | nih.gov |

| Fe(III)-MCM-41 (with H₂O₂) | 10⁻³ M | 300 | 50.2 | - | researchgate.net |

| Co(II)-MCM-41 (with H₂O₂) | 10⁻³ M | 300 | 55.0 | - | researchgate.net |

| Ni(II)-MCM-41 (with H₂O₂) | 10⁻³ M | 300 | 58.2 | - | researchgate.net |

| UV/H₂O₂/Fe²⁺ (photo-Fenton) | 100 | 2.5 | 100 | 96 (after 45 min) | nih.gov |

For a molecule like this compound, the presence of the amino and additional phenyl groups would likely influence the rate and pathway of mineralization. The amino group can react with hydroxyl radicals, and the biphenyl (B1667301) structure may require more extensive oxidation for complete mineralization compared to simpler chlorophenols.

Environmental Degradation Mechanisms (e.g., microbial metabolism)

In the environment, chlorophenols can be degraded by various microorganisms, which utilize them as a source of carbon and energy. nih.gov The biodegradation pathways are dependent on the specific microorganism and the environmental conditions (aerobic vs. anaerobic).

Bacterial degradation of chloroaminophenols has been a subject of study, providing insights into the potential metabolic fate of this compound. For example, Burkholderia sp. RKJ 800 has been shown to utilize 4-chloro-2-aminophenol (4C2AP) as its sole carbon and energy source. nih.gov The degradation pathway is initiated by a deaminase, which converts 4C2AP to 4-chlorocatechol with the release of an ammonium (B1175870) ion. nih.gov The resulting 4-chlorocatechol is then cleaved by a dioxygenase to form 3-chloro-cis,cis-muconate, which enters central metabolic pathways. nih.gov

Similarly, Arthrobacter sp. SPG can degrade 2-chloro-4-aminophenol (2C4AP). nih.gov This degradation begins with a deaminase converting 2C4AP to chlorohydroquinone (B41787) (CHQ), followed by dehalogenation to hydroquinone (HQ), which is then cleaved by a dioxygenase. nih.gov

These studies suggest that a primary step in the microbial degradation of aminophenols is often the removal of the amino group. Based on these findings, a plausible initial step in the microbial degradation of this compound would involve a deaminase acting on the amino group. The subsequent steps would likely involve hydroxylation and cleavage of the aromatic rings.

The table below summarizes the key enzymes and intermediates in the microbial degradation of related chloroaminophenols.

| Compound | Bacterium | Key Initial Enzyme | Primary Intermediate | Reference |

| 4-Chloro-2-aminophenol (4C2AP) | Burkholderia sp. RKJ 800 | 4C2AP-deaminase | 4-Chlorocatechol | nih.gov |

| 2-Chloro-4-aminophenol (2C4AP) | Arthrobacter sp. SPG | 2C4AP-deaminase | Chlorohydroquinone | nih.gov |

Photodegradation Processes

Photodegradation, particularly photocatalysis using semiconductor materials like titanium dioxide (TiO₂), is another effective method for the decomposition of chlorophenols. nih.gov This process involves the generation of electron-hole pairs in the photocatalyst upon absorption of light. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which degrade the organic pollutant.

Studies on the photocatalytic degradation of 4-chlorophenol have shown that the process leads to the formation of intermediates such as hydroquinone and 4-chlorocatechol. researchgate.net These intermediates are subsequently degraded into smaller aliphatic acids and eventually mineralized to CO₂ and HCl. researchgate.net The efficiency of photodegradation can be enhanced by the addition of hydrogen peroxide, creating a combined UV/TiO₂/H₂O₂ system that leads to faster degradation rates. nih.gov

The photocatalytic degradation of various aminophenols and chlorophenols has been investigated using Cu₂O as a photocatalyst under visible light. researchgate.net The study found that 2-aminophenol and 4-aminophenol were completely degraded within 2-2.5 hours, while 4-chlorophenol showed 95% degradation after 4 hours. researchgate.net The addition of H₂O₂ enhanced the degradation rate in all cases. researchgate.net

The table below shows the half-lives of different chlorophenols during UV/TiO₂/H₂O₂ treatment.

| Compound | Initial Concentration (mg/L) | Half-life (hours) | Reference |

| 4-Chlorophenol (4CP) | 50 | 8.7 | nih.gov |

| 2,4-Dichlorophenol (DCP) | 50 | 7.1 | nih.gov |

| 2,4,6-Trichlorophenol (TCP) | 50 | 4.5 | nih.gov |

| Pentachlorophenol (PCP) | 50 | 3.3 | nih.gov |

Functional Group Interconversions and Aromatic Substitution Reactions

The functional groups on the this compound scaffold allow for a variety of chemical transformations. Functional group interconversions (FGIs) are fundamental in organic synthesis for modifying molecular structures. vanderbilt.edu

The amino group (-NH₂) can undergo a range of reactions. For example, it can be diazotized using nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions. The amino group can also be acylated to form amides, which can alter its electronic properties and reactivity.

The phenolic hydroxyl group (-OH) can be converted to an ether through Williamson ether synthesis or esterified to form a phenoxy ester. The hydroxyl group is also an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

The chlorine atom (-Cl) is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. More significantly, it can be replaced via nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires the presence of strong electron-withdrawing groups on the ring or harsh reaction conditions. scranton.edu The presence of the aminophenyl substituent may influence the susceptibility of the chlorine atom to nucleophilic attack. For instance, the synthesis of 4-aminodiphenylamine (4-ADPA) can be achieved through a nucleophilic aromatic substitution for hydrogen, coupling aniline and nitrobenzene. scranton.edudocumentsdelivered.com This suggests that under certain conditions, the C-Cl bond in this compound could be targeted for substitution.

Derivatives and Analogues of Aminochlorophenols

Design and Synthesis of Schiff Base Derivatives

Schiff bases, or azomethines, are a prominent class of compounds synthesized from the condensation reaction between a primary amine and an aldehyde or ketone. The amino group of aminophenol derivatives is a prime candidate for this reaction. The synthesis generally involves refluxing an equimolar mixture of the aminophenol and a suitable aldehyde or ketone in a solvent like ethanol. nih.govresearchgate.net This straightforward method allows for the generation of a vast library of Schiff base ligands.

The general synthetic route involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, to form the characteristic imine (C=N) bond. nih.govrsc.org For instance, Schiff bases of 4-chloro-2-aminophenol have been prepared by mixing an ethanolic solution of the aminophenol with various substituted benzaldehydes. researchgate.net Similarly, derivatives of 4-aminophenol (B1666318) are readily synthesized by reacting it with different aldehydes, a process that can be monitored using thin-layer chromatography (TLC). mdpi.com In some cases, a catalytic amount of acid or base can be used to facilitate the reaction. rsc.org

The resulting Schiff bases are often crystalline solids whose structures can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.netnih.govresearchgate.net The presence of a C=N stretching band in the IR spectrum (typically around 1616 cm⁻¹) is a key indicator of successful Schiff base formation. researchgate.netresearchgate.net

Table 1: Examples of Synthesized Schiff Base Derivatives from Aminophenols

| Starting Aminophenol | Aldehyde/Ketone | Resulting Schiff Base Type | Synthesis Conditions | Reference(s) |

|---|---|---|---|---|

| 4-Chloro-2-aminophenol | Substituted Benzaldehydes | 4-chloro-2-[(arylmethylidene)amino]phenols | Ethanolic solution, mixing | researchgate.net |

| 4-Aminophenol | Various Aldehydes (e.g., 5-chloro-2-hydroxy benzaldehyde (B42025), cinnamaldehyde) | Imine-substituted phenols | Absolute ethanol, reflux | mdpi.comnih.gov |

| 2-Aminophenol (B121084) | 2-Hydroxybenzaldehyde | 2-[(2-hydroxybenzylidene)amino]phenol | Absolute ethanol, heating, cooling in ice-bath | nih.gov |

| 4-(2-Aminophenyl)morpholine | Substituted Aldehydes | N-benzylidine-2-morpholino benzenamines | Absolute ethanol, reflux with Dean-Stark apparatus | nih.govnih.gov |

| 2-Aminophenol | 2-Substituted 1,3-bis(dimethylamino)trimethinium salts | Allylidene amino phenol-containing Schiff bases | Triethylamine, Ethanol, reflux | rsc.org |

This table is interactive. Click on the headers to sort the data.

Exploration of Aminophenol and Chlorophenol Derivatives

Beyond Schiff bases, the functional groups on aminophenols and chlorophenols allow for the synthesis of other derivatives. For example, new analogues of paracetamol (acetaminophen) have been developed by synthesizing para-aminophenol derivatives that incorporate fragments of acetic acid and saturated fatty acids. nih.gov

The synthesis of these derivatives often involves standard organic reactions. For instance, acylation of the amino group can be achieved using acid chlorides or anhydrides. core.ac.uk A study describes the synthesis of five different 4-aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, through reactions with various aldehydes, highlighting the versatility of the aminophenol scaffold. mdpi.comnih.gov These reactions typically yield crystalline products that can be purified by recrystallization from solvents like ethanol. mdpi.com The exploration of these derivatives is driven by the goal of creating new molecules with tailored chemical properties. nih.gov

Synthesis of Metal Complexes with Aminochlorophenol-Derived Ligands

Schiff bases derived from aminophenols are excellent ligands for coordinating with metal ions due to the presence of nitrogen (from the imine group) and oxygen (from the hydroxyl group) donor atoms. rsc.orgpvpcollegepatoda.org These ligands can stabilize a variety of transition metals in different oxidation states, forming stable metal complexes. rsc.orgtandfonline.com

The synthesis of these complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like methanol (B129727) or ethanol. researchgate.netsemanticscholar.org For example, Cu(II), Ni(II), Co(II), and Cd(II) complexes have been synthesized using Schiff bases derived from 2-aminophenol and various benzaldehyde derivatives. researchgate.net Similarly, Mn(II), Fe(III), and other transition metal complexes have been prepared. tandfonline.com The resulting complexes are often colored, solid materials. researchgate.net

Characterization using FT-IR spectroscopy can confirm coordination; a shift in the C=N stretching frequency of the ligand upon complexation indicates the involvement of the imine nitrogen in bonding to the metal ion. semanticscholar.org Furthermore, the appearance of new bands at lower frequencies can be assigned to M-N and M-O bonds, further confirming the formation of the complex. researchgate.netsemanticscholar.org The stoichiometry of these complexes can vary, with common ligand-to-metal ratios being 2:1, resulting in structures like [M(L)₂]. tandfonline.com Based on magnetic and spectral data, geometries such as tetrahedral, octahedral, or square planar have been proposed for these complexes. researchgate.nettandfonline.com

Table 2: Synthesis of Metal Complexes from Aminophenol-Derived Schiff Base Ligands

| Ligand Source (Aminophenol) | Metal Ion(s) | General Complex Formula | Synthesis Method | Proposed Geometry | Reference(s) |

|---|---|---|---|---|---|

| 2-Aminophenol + Quinoxaline-2-carboxaldehyde | Mn(II), Fe(III), Co(II), Ni(II), Cu(II) | [M(QAP)₂], [Fe(QAP)₂Cl] | Reaction of ligand with metal salts | Tetrahedral, Octahedral | tandfonline.com |

| 2-Aminophenol + Benzaldehyde derivatives | Cu(II), Ni(II), Co(II), Cd(II) | Not specified | Reaction of ligand with metal salts | Not specified | researchgate.net |

| 4-Aminophenol + 2-Hydroxy-1-naphthaldehyde | Co(II), Ni(II) | Not specified | Reaction of ligand with metal salts in ethanol | Octahedral | researchgate.net |

| 2-Aminophenol + Salicylaldehyde | Cu(II) | Not specified | Reaction of ligand with copper(II) chloride | Not specified | nih.gov |

| Proline-based aminophenol | Fe(III) | [FeL(Pro)] | Reaction of ligand with iron salt | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Development of Other Nitrogen- or Halogen-Containing Analogues (e.g., benzamides, oxazoles)

The 2-aminophenol structure is a key precursor for the synthesis of a class of nitrogen- and oxygen-containing heterocyclic compounds known as benzoxazoles. rsc.org These bicyclic compounds are formed through the condensation of 2-aminophenols with various carbonyl compounds, followed by cyclization. rsc.orgijpbs.com

A variety of synthetic methods have been developed to achieve this transformation. A common approach is the reaction of 2-aminophenols with aldehydes or acid chlorides. jocpr.com Numerous catalysts have been employed to improve reaction efficiency and yield, including:

Acid catalysts: Methanesulphonic acid and fluorophosphoric acid have been shown to be effective. rsc.orgjocpr.com

Metal catalysts: Catalysts based on palladium, copper, ruthenium, zinc, and titanium/zirconium have been utilized for the cyclization process. rsc.orgijpbs.com

Green catalysts: Environmentally benign options like montmorillonite (B579905) KSF clay and Brønsted acidic ionic liquids have also been successfully used. rsc.org

For instance, 2-arylbenzoxazoles can be synthesized by reacting 2-aminophenol with aromatic aldehydes in the presence of a TiO₂–ZrO₂ composite catalyst at moderate temperatures. rsc.orgijpbs.com Another approach involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a non-hazardous cyanating agent, in the presence of a Lewis acid like BF₃·Et₂O to form 2-aminobenzoxazoles. nih.gov These methods provide access to a wide range of substituted benzoxazoles, expanding the chemical space of aminophenol-derived analogues. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Aminochlorophenols

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR data for 4-(2-Aminophenyl)-2-chlorophenol is available in the searched literature. Analysis would typically identify characteristic vibrational frequencies for O-H, N-H, C-Cl, C-N, and C-O bonds, as well as aromatic C-H and C=C stretching and bending modes, but these remain undetermined for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Experimentally determined ¹H NMR chemical shifts and coupling constants for this compound are not available. A spectrum would be expected to show distinct signals for the protons on both aromatic rings, as well as for the amine (NH₂) and hydroxyl (OH) groups, but specific values remain uncharacterized.

¹³C NMR Spectroscopy

No ¹³C NMR spectral data for this compound could be found. This analysis would reveal the chemical environment of each carbon atom in the molecule, including the two aromatic rings, but these assignments have not been documented.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

The UV-Vis absorption spectrum for this compound, which would detail its electronic transitions and characteristic absorption maxima (λmax), is not available in the reviewed scientific databases and literature.

Derivative UV Spectrophotometric Methods for Multi-component Analysis

In complex mixtures where the UV-Visible absorption spectra of multiple components overlap, conventional spectrophotometry fails to provide accurate quantification. Derivative UV spectrophotometry is a powerful tool to overcome this limitation by enhancing the resolution of overlapping spectral bands. nih.govnih.gov This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. The resulting derivative spectra often exhibit zero-crossing points for interfering components, allowing for the selective determination of the analyte of interest.

Several derivative spectrophotometric methods have been successfully applied to the simultaneous analysis of aminophenol isomers and other phenolic compounds in mixtures. nih.gov These methods include:

Derivative Ratio-Zero Crossing Spectra (DRZCS): This method involves dividing the absorption spectrum of the mixture by the spectrum of one of the components (the divisor) and then calculating the derivative of the resulting ratio spectrum. The concentration of the other component can be determined at the zero-crossing point of the divisor. nih.gov

Double Divisor Ratio Spectra (DDRS): An extension of the DRZCS method, DDRS is particularly useful for ternary mixtures. It involves dividing the ternary mixture spectrum by a standard binary mixture of two of the components. nih.gov

Successive Derivative Subtraction Coupled with Constant Multiplication (SDS-CM): This technique progressively resolves the components of a mixture by subtracting the spectrum of one component after multiplying it by a constant factor. nih.gov

For a mixture containing this compound and other structurally similar compounds, a derivative spectrophotometric method could be developed. The selection of the derivative order and the measurement wavelength would be critical for achieving the desired selectivity and sensitivity.

Colorimetric Methods and Reaction Product Analysis

Colorimetric methods offer a simple and cost-effective approach for the determination of specific compounds. These methods are based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. For this compound, the presence of the primary aromatic amine group provides a reactive site for color-forming reactions.

One established colorimetric method for the determination of p-aminophenol involves its reaction with resorcinol (B1680541) in the presence of manganese ions to form a stable indophenol (B113434) dye, which can be measured spectrophotometrically. researchgate.net A similar principle could be adapted for this compound. The reaction would likely involve the oxidative coupling of the aminophenol with a suitable reagent to produce a colored derivative.

Another potential approach involves diazotization of the primary amino group followed by coupling with a chromogenic agent. This is a classic reaction for the determination of primary aromatic amines. The resulting azo dye would exhibit strong absorption in the visible region, allowing for sensitive quantification.

Furthermore, some phenolic compounds can be detected colorimetrically by reacting them with 4-aminophenol (B1666318) (4-AP) to form colored products. researchgate.net This highlights the reactivity of the aminophenol group in color-forming reactions.

Chromatographic Techniques

Chromatographic methods are the cornerstone of modern analytical chemistry, offering unparalleled separation efficiency for complex mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are particularly well-suited for the analysis of aminophenols and their derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Several studies have reported the successful separation of aminophenol isomers and related compounds using HPLC. ajpaonline.comsielc.comasianpubs.orghelixchrom.comsielc.com A method for the determination of the related compound 2-amino-4-chlorophenol (B47367) in pharmaceutical formulations has been developed using RP-HPLC. researchgate.net Based on these findings, a hypothetical HPLC method for the analysis of this compound can be proposed.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and an organic modifier (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength corresponding to the absorbance maximum of the compound (e.g., 275 nm) sielc.com |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

The method would need to be validated according to established guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the trace-level analysis of compounds in complex matrices and for structural elucidation.

For this compound, LC-MS analysis would typically employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions, followed by detection with a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap. semanticscholar.orgunl.ptulisboa.ptphenomenex.com Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. semanticscholar.org

A sensitive LC-MS/MS method was developed for the quantification of a structurally similar genotoxic impurity, (-)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, with a limit of quantification in the parts-per-million (ppm) range. semanticscholar.org

Table 2: Postulated LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ions (m/z) | Specific fragment ions generated through collision-induced dissociation (CID) |

Capillary Electrophoresis Coupled to Mass Spectrometry (CE-MS)

CE-MS is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of polar and charged molecules, such as aminophenols. nih.govnih.govmdpi.com The technique requires minimal sample volume and can provide rapid analyses. wikipedia.org

In CE-MS, analytes are separated in a narrow capillary based on their electrophoretic mobility in an applied electric field. The separated analytes are then introduced into the mass spectrometer for detection. The coupling of CE to MS is most commonly achieved through an electrospray ionization interface. wikipedia.org

CE-MS has been successfully applied to the separation of chlorophenol isomers and the analysis of various amino acids and metabolites. researchgate.netnih.gov Given the ionic nature of the amino and phenolic groups of this compound, CE-MS would be an excellent technique for its analysis, especially in complex biological or environmental samples. The separation could be optimized by adjusting the pH of the background electrolyte to control the charge state of the analyte.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For a compound like this compound, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is crucial for understanding the compound's physical properties and its interactions with other molecules.

In the crystal structure of 4-amino-2,6-dichlorophenol (B1218435), the molecule is planar, and the crystal packing is dominated by intermolecular O—H···N and N—H···O hydrogen bonds, which form infinite sheets. It is highly probable that this compound would also exhibit extensive hydrogen bonding involving the amino and hydroxyl groups, influencing its crystal packing and physical properties.

Table 3: Representative Crystallographic Data for a Related Aminochlorophenol (4-amino-2,6-dichlorophenol)

| Parameter | Value | Reference |

| Chemical Formula | C₆H₅Cl₂NO | |

| Molecular Weight | 178.02 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 4.6064 (5) | |

| b (Å) | 11.7569 (12) | |

| c (Å) | 13.2291 (13) | |

| β (°) ** | 96.760 (5) | |

| Volume (ų) ** | 711.47 (13) | |

| Z | 4 | |

| Hydrogen Bonding | O—H···N and N—H···O interactions forming sheets |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique in the characterization of newly synthesized organic compounds. This method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which allows for the determination of the compound's empirical formula. The empirical formula can then be compared to the theoretical formula derived from the proposed molecular structure to assess the purity and verify the identity of the synthesized compound. The process typically involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂) or its oxides—are then separated and quantified by a detector.

The congruence between the experimentally determined elemental composition and the calculated values for the proposed molecular formula is a critical checkpoint in synthetic chemistry. A significant deviation, often considered to be more than ±0.4% for each element, may indicate the presence of impurities, residual solvents, or that the actual structure of the compound is different from what was hypothesized.

Theoretical Elemental Composition of this compound:

Carbon (C): 65.60%

Hydrogen (H): 4.60%

Nitrogen (N): 6.38%

To provide context for the expected experimental results for this compound, the following tables present the theoretical and experimentally determined elemental analysis data for structurally related aminochlorophenol derivatives as reported in scientific literature. These examples highlight the typical level of accuracy achieved in CHN analysis for this class of compounds.

Interactive Data Table: Elemental Analysis of Aminochlorophenol Derivatives

| Compound Name | Molecular Formula | Analysis Type | Carbon (%) | Hydrogen (%) | Nitrogen (%) |

| This compound | C₁₂H₁₀ClNO | Theoretical | 65.60 | 4.60 | 6.38 |

| 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol sigmaaldrich.com | C₁₃H₉Cl₂NO | Theoretical sigmaaldrich.com | 58.67 | 3.41 | 5.26 |

| Experimental sigmaaldrich.com | 57.74 | 3.42 | 5.26 | ||

| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol nih.govchegg.com | C₁₃H₁₀ClNO₂ | Theoretical nih.govchegg.com | 59.67 | 3.85 | 5.35 |

| Experimental nih.govchegg.com | 59.53 | 3.79 | 5.30 |

The data presented for the related compounds demonstrate a strong correlation between the theoretical and experimental values, typically falling within the acceptable ±0.4% margin of error. This underscores the reliability of CHN analysis in the structural verification of complex organic molecules like aminochlorophenols. For this compound, it is anticipated that experimental findings would similarly align with the calculated theoretical percentages, thus confirming its molecular formula and purity.

Computational Chemistry and Theoretical Investigations of Aminochlorophenols

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems. nih.govacs.org It has become an essential tool for predicting and interpreting the properties of molecules, offering a balance between accuracy and computational cost. For substituted phenols and aminophenols, DFT studies provide detailed information on geometry, reactivity, and spectroscopic properties. researchgate.net

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is fundamental for predicting molecular structure, including bond lengths, bond angles, and dihedral angles.

DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are employed to perform these optimizations. The calculated geometric parameters can be compared with experimental data, often showing excellent agreement. While specific optimized structural data for 4-(2-Aminophenyl)-2-chlorophenol is not detailed in the available literature, studies on related substituted phenols, such as p-chlorophenol and 2,6-dichloro-4-fluoro phenol (B47542), illustrate the type of structural data that can be obtained. karazin.ua These calculations are crucial as the optimized geometry serves as the foundation for further analysis of the molecule's properties. karazin.ua

| Compound | Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Reference |

|---|---|---|---|

| p-Chlorophenol | C-O Bond Length (Å) | 1.362 | |

| O-H Bond Length (Å) | 0.963 | ||

| C-Cl Bond Length (Å) | 1.751 | ||

| C-O-H Bond Angle (°) | 108.9 | ||

| 2,6-dichloro-4-fluoro phenol | C-O Bond Length (Å) | 1.353 | karazin.ua |

| O-H Bond Length (Å) | 0.963 | ||

| C-Cl Bond Length (Å) | 1.741 | ||

| C-C-C Bond Angle (°) | 117.07 - 122.01 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals and the corresponding energy gap, providing insights into the charge transfer interactions within the molecule. dergipark.org.tr Analysis of substituted phenols shows that electron-donating or electron-withdrawing groups can significantly alter the energy levels of these orbitals. rsc.org

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -6.533 | |

| ELUMO | -1.045 | |

| Energy Gap (ΔE) | 5.488 | |

| Ionization Potential (I) | 6.533 | |

| Electron Affinity (A) | 1.045 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. nih.govwolfram.com The MEP surface displays the electrostatic potential on the electron density surface, using different colors to represent regions of varying potential. wolfram.comnih.gov

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue colors represent regions of positive potential, which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net Green areas denote regions with near-zero potential. wolfram.com For molecules with multiple functional groups like aminophenols, MEP maps can identify the most reactive sites, such as the electron-rich oxygen atom of the hydroxyl group or the nitrogen of the amino group, which are potential sites for hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net This analysis provides crucial insights into how the molecule will interact with other chemical species. nih.gov

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By using DFT methods, a molecule's normal modes of vibration can be calculated. The resulting theoretical spectrum is then compared with experimentally recorded spectra to aid in the assignment of vibrational bands to specific functional groups and types of molecular motion (e.g., stretching, bending). nih.gov

Good agreement between calculated and experimental frequencies helps to confirm the optimized molecular structure. spectroscopyonline.com Often, calculated frequencies are scaled by a specific factor to correct for approximations in the computational method and anharmonicity. nih.gov For complex molecules, this theoretical approach is indispensable for interpreting the vibrational spectrum. For example, in studies of chlorinated phenols like triclosan, DFT calculations have been used to assign specific bands, such as the characteristic O-H stretching vibration. spectroscopyonline.com

| Vibrational Assignment | Observed Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) | Reference |

|---|---|---|---|

| O-H stretch | 3311 | 3375 | spectroscopyonline.com |

| C-H stretch | 3074 | 3086 | |

| C-O stretch | 1208 | 1213 |

Many organic molecules, including those with hydroxyl and amino groups, can exist in different structural forms known as conformers or tautomers. Conformers differ by rotation around single bonds, while tautomers involve the migration of a proton and a shift in double bonds. Computational chemistry, particularly DFT, is used to analyze the relative stability of these different forms. acs.org

Molecular Modeling and Simulation Approaches

Beyond DFT, other molecular modeling and simulation techniques are used to study the behavior of molecules in various environments. Molecular dynamics (MD) simulations, for instance, can model the movement of atoms and molecules over time, providing insights into dynamic processes like adsorption onto surfaces or interactions within a solvent. mdpi.com

These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of particles. For complex systems, such as the interaction of an aminochlorophenol with a biological receptor or a material surface, MD simulations can reveal preferred binding modes and calculate interaction energies. mdpi.com These approaches extend the static picture provided by DFT to a dynamic understanding of molecular behavior, which is essential for applications in materials science and drug design. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Nephrotoxicity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In the context of toxicology, these models are invaluable for predicting the potential toxicity of new or untested chemicals, thereby reducing the reliance on animal testing and guiding the development of safer alternatives. For aminophenols and their chlorinated derivatives, QSAR and structure-nephrotoxicity relationship studies aim to identify the key molecular features that contribute to kidney damage.

While direct QSAR studies on the specific compound this compound are not extensively documented in publicly available literature, the principles of structure-nephrotoxicity can be inferred from studies on its constituent moieties: aminophenols, chlorophenols, and biphenyl (B1667301) structures. The nephrotoxicity of such compounds is often linked to their metabolism into reactive intermediates that can cause cellular damage.

Key Structural Features Influencing Nephrotoxicity:

Position of the Amino Group: The position of the amino group on the phenol ring is a critical determinant of nephrotoxicity. For instance, p-aminophenol is a known nephrotoxicant, while its isomers, o- and m-aminophenol, are not considered to be nephrotoxic. The nephrotoxicity of p-aminophenol is attributed to its bioactivation to a reactive quinoneimine metabolite. This metabolic activation is a key event in the cascade leading to renal tubular necrosis.

Chlorine Substitution: The presence, number, and position of chlorine atoms on the phenol ring significantly modulate the compound's toxicity. The addition of a chlorine group to aminophenols has been shown to enhance their renal toxicity. In vitro studies have demonstrated that the position of the chloro group influences the nephrotoxic potential of aminophenols. For example, a study comparing different aminochlorophenols found that the order of decreasing nephrotoxic potential in isolated renal cortical cells was 4-amino-2,6-dichlorophenol (B1218435) > 4-amino-2-chlorophenol (B1200274) > 4-aminophenol (B1666318) > 4-amino-3-chlorophenol (B108459) nih.gov. This indicates that both the number and the steric and electronic effects of the chlorine substituents play a role in the compound's ability to induce kidney cell damage.

Predictive Descriptors in QSAR Models for Nephrotoxicity:

QSAR models for nephrotoxicity often employ a range of molecular descriptors to predict the toxic potential of a compound. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

Electronic Descriptors: These describe the electronic properties of a molecule, such as its ability to donate or accept electrons. For aminophenols, the ease of oxidation to reactive quinoneimines is a key factor in their nephrotoxicity.

Steric Descriptors: These relate to the size and shape of the molecule. The position of substituents, such as the chlorine atom in this compound, can influence how the molecule interacts with metabolic enzymes and biological targets within the kidney.

Lipophilicity Descriptors: The octanol-water partition coefficient (log P) is a common measure of a compound's lipophilicity. This property affects the absorption, distribution, metabolism, and excretion (ADME) of the compound, all of which can influence its concentration and residence time in the kidneys.

Detailed Research Findings:

Research on compounds structurally related to this compound provides valuable insights into its potential nephrotoxicity. A study on 4-amino-2-chlorophenol and 2-amino-4-chlorophenol (B47367) in rats demonstrated that 4-amino-2-chlorophenol is a more potent nephrotoxicant nih.gov. This was characterized by more severe effects on renal function, including diuresis, proteinuria, and elevated blood urea nitrogen (BUN) concentrations nih.gov.

The table below summarizes the comparative in vitro nephrotoxicity of several aminophenol compounds, as measured by lactate dehydrogenase (LDH) release from isolated renal cortical cells.

| Compound | Relative Nephrotoxic Potential |

| 4-amino-2,6-dichlorophenol | Highest |

| 4-amino-2-chlorophenol | High |

| 4-aminophenol | Moderate |

| 4-amino-3-chlorophenol | Low |

This interactive table is based on the findings that the order of decreasing nephrotoxic potential in isolated renal cortical cells was 4-A2,6-DCP > 4-A2CP > 4-AP > 4-A3CP nih.gov.

These findings suggest that the presence of a chlorine atom at the 2-position of 4-aminophenol enhances its nephrotoxicity, and the addition of a second chlorine at the 6-position further increases this toxic potential nih.gov. Based on these structure-activity relationships, it can be inferred that the 2-chlorophenol moiety in this compound is a likely contributor to its potential nephrotoxicity. Furthermore, the presence of the aminophenyl group introduces another site for potential metabolic activation, which could further enhance its toxic effects on the kidneys.

In Vitro Biological Activity and Mechanistic Insights

Antimicrobial Activity against Bacterial and Fungal Strains

There is currently no available scientific literature that has investigated or reported on the antimicrobial activity of 4-(2-Aminophenyl)-2-chlorophenol against specific bacterial or fungal strains.

Enzymatic Inhibition Studies

α-Amylase and α-Glucosidase Inhibition

No research findings on the inhibitory effects of this compound against α-amylase and α-glucosidase enzymes have been published in the accessible scientific literature.

5-Lipoxygenase (5-LOX) Inhibition

There are no available studies or data concerning the potential for this compound to inhibit the 5-lipoxygenase (5-LOX) enzyme. While research exists on aminophenol structures as 5-LOX inhibitors, no work has been found for this specific compound.

Cellular Cytotoxicity Mechanisms in In Vitro Models

No data is available regarding the cellular cytotoxicity of this compound in in vitro models.

Role of Bioactivation Pathways (e.g., Cyclooxygenase, Peroxidases)

There are no published studies investigating the bioactivation pathways of this compound, including any potential role of cyclooxygenase or peroxidase enzymes in its metabolism and cytotoxic effects.

Involvement of Free Radicals in Cytotoxicity

The cytotoxic effects of this compound, also known as 4-amino-2-chlorophenol (B1200274) (4-A2CP), appear to be linked to the generation of free radicals. nih.govnih.gov Studies conducted on isolated renal cortical cells (IRCC) from rats have shown that the toxicity induced by this compound can be mitigated by the presence of certain antioxidants. nih.govnih.govresearchgate.net

Specifically, pretreatment of the cells with antioxidants such as ascorbate, glutathione, and N-acetyl-L-cysteine led to a reduction in the cytotoxicity caused by 4-A2CP. nih.govnih.gov This protective effect suggests that a toxic metabolite may be formed through an auto-oxidation process or that oxidative stress is a key component of the toxicity mechanism. researchgate.net However, not all antioxidants were found to be protective; α-tocopherol and N,N'-diphenyl-p-phenylenediamine (DPPD) did not attenuate the compound's cytotoxicity. nih.govnih.gov These findings support the hypothesis that free radicals play a significant role in the cytotoxic action of 4-A2CP. nih.govnih.gov

Influence of Chloro Group Position on Cytotoxicity

The position of the chlorine atom on the aminophenol ring structure is a critical determinant of the compound's cytotoxic potential. nih.govnih.gov Comparative in vitro studies have demonstrated that both the presence and the location of chloro groups can either enhance or reduce toxicity. nih.gov

Research using isolated rat renal cortical cells compared the nephrotoxicity of 4-aminophenol (B1666318) (4-AP) and its chlorinated derivatives. The results established a clear hierarchy of cytotoxic potential. The addition of a chlorine atom at the 2-position, as in 4-amino-2-chlorophenol (4-A2CP), enhanced the nephrotoxicity compared to the parent compound, 4-aminophenol. nih.gov This effect was even more pronounced with the addition of two chlorine atoms, as seen in 4-amino-2,6-dichlorophenol (B1218435) (4-A2,6-DCP), which was the most potent nephrotoxin in the series. nih.govnih.gov Conversely, when the chlorine atom was positioned at the 3-position, as in 4-amino-3-chlorophenol (B108459) (4-A3CP), the cytotoxicity was reduced compared to 4-aminophenol. nih.gov

At a concentration of 1.0 mM, cytotoxicity was observed for all tested compounds except for 4-amino-3-chlorophenol. nih.gov The decreasing order of direct nephrotoxic potential was determined to be: 4-A2,6-DCP > 4-A2CP > 4-AP > 4-A3CP. nih.govnih.gov This demonstrates that the substitution pattern, and specifically the position of the chloro group, is a key factor in the molecule's cytotoxic activity. nih.gov

Table 1: Relative Nephrotoxic Potential of Aminophenol Derivatives This table is based on data from in vitro studies on isolated rat renal cortical cells.

| Compound | Relative Cytotoxicity Ranking |

| 4-amino-2,6-dichlorophenol (4-A2,6-DCP) | Most Potent |

| 4-amino-2-chlorophenol (4-A2CP) | High |

| 4-aminophenol (4-AP) | Moderate |

| 4-amino-3-chlorophenol (4-A3CP) | Least Potent |

DNA Interaction and Binding Investigations

Direct experimental studies detailing the specific interaction and binding mechanisms of this compound with DNA are not extensively documented in the reviewed scientific literature. While the parent compound, p-aminophenol, has been shown to induce DNA damage, which is enhanced by autoxidation, similar dedicated studies on its chlorinated derivative are limited. nih.gov

In the context of product safety assessments, 4-amino-2-chlorophenol has been identified as a potential degradation product of the hair dye HC Yellow No. 16. europa.eu As part of this assessment, its potential for genotoxicity was evaluated using computational (QSAR) models to screen for alerts related to DNA binding. europa.eu However, the specific outcomes of these computational predictions for 4-amino-2-chlorophenol are not detailed. Furthermore, one study mentioned the use of a diazonium salt derived from 4-amino-2-chlorophenol to synthesize a new azo dye, which was then used as a ligand to create metal complexes; this work did not, however, investigate the DNA interaction of the parent compound itself. uokerbala.edu.iq Therefore, a conclusive understanding of the DNA binding properties of this compound based on direct experimental evidence remains to be fully established.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.